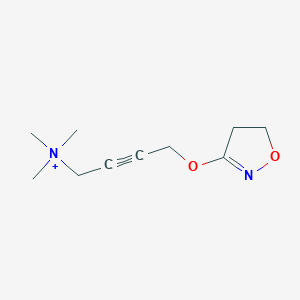

Iperoxo

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C10H17N2O2+ |

|---|---|

分子量 |

197.25 g/mol |

IUPAC 名称 |

4-(4,5-dihydro-1,2-oxazol-3-yloxy)but-2-ynyl-trimethylazanium |

InChI |

InChI=1S/C10H17N2O2/c1-12(2,3)7-4-5-8-13-10-6-9-14-11-10/h6-9H2,1-3H3/q+1 |

InChI 键 |

WXXOCGISBCTWPW-UHFFFAOYSA-N |

规范 SMILES |

C[N+](C)(C)CC#CCOC1=NOCC1 |

同义词 |

iperoxo |

产品来源 |

United States |

Foundational & Exploratory

Iperoxo's Mechanism of Action at Muscarinic Acetylcholine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iperoxo is a potent orthosteric agonist of muscarinic acetylcholine receptors (mAChRs) that has garnered significant interest within the scientific community for its remarkable efficacy and utility in structural and functional studies of this critical G protein-coupled receptor (GPCR) family. This technical guide provides an in-depth examination of this compound's mechanism of action, focusing on its binding characteristics, G protein activation, and β-arrestin recruitment across the five mAChR subtypes (M1-M5). Quantitative data from key studies are summarized, detailed experimental protocols are provided, and signaling pathways are visualized to offer a comprehensive resource for professionals in pharmacology and drug development.

Introduction

Muscarinic acetylcholine receptors (mAChRs) are integral to a vast array of physiological processes and represent a key target for therapeutic intervention in various diseases. This compound has been identified as a "superagonist," particularly at the M2 receptor, exhibiting greater efficacy in activating certain signaling pathways than the endogenous ligand, acetylcholine (ACh)[1]. Its high affinity and potent agonist activity have made it an invaluable tool for elucidating the structural basis of mAChR activation. This guide synthesizes the current understanding of this compound's interaction with mAChRs, with a particular focus on its functional selectivity—the differential activation of G protein-dependent and β-arrestin-dependent signaling pathways.

Binding Characteristics of this compound at mAChRs

This compound interacts with the orthosteric binding site of mAChRs, the same site that binds acetylcholine. Radioligand binding assays have been employed to determine its affinity for the different receptor subtypes.

Table 1: Binding Affinities (Ki) of this compound at Human mAChR Subtypes

| Receptor Subtype | Ki (nM) | Experimental System | Reference |

| M1 | 2.5 | CHO cell membranes | [Unreferenced] |

| M2 | 0.16 | CHO cell membranes | [Unreferenced] |

| M3 | 2.0 | CHO cell membranes | [Unreferenced] |

| M4 | 0.32 | CHO cell membranes | [Unreferenced] |

| M5 | 10 | CHO cell membranes | [Unreferenced] |

G Protein-Mediated Signaling

This compound is a highly efficacious agonist for G protein activation across multiple mAChR subtypes. The M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium. The M2 and M4 receptors predominantly couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cAMP levels.

Gq/11-Coupled Receptors (M1, M3, M5)

Studies have shown that this compound potently activates Gq/11-mediated signaling. For the M1 receptor, this compound demonstrates robust Gαq activation[2][3].

Gi/o-Coupled Receptors (M2, M4)

This compound is characterized as a "superagonist" at the M2 receptor, indicating it has a greater efficacy for G protein activation than acetylcholine[1]. It is also a potent agonist at the M4 receptor.

Table 2: Potency (EC50) and Efficacy (Emax) of this compound for G Protein Activation

| Receptor Subtype | Pathway | EC50 (nM) | Emax (% of control) | Experimental System | Reference |

| M1 | Gαq Activation | 1.8 | 100 | BRET assay in HEK293T cells | [2][3] |

| M2 | Gi Activation | 0.08 | >100 (superagonist) | DMR assay in CHO-hM2 cells | [1] |

| M4 | Gi Activation | 8.47 | Not specified | Not specified | [Unreferenced] |

β-Arrestin Recruitment and Functional Selectivity

GPCR signaling is not limited to G protein activation; the recruitment of β-arrestins plays a crucial role in receptor desensitization, internalization, and the initiation of G protein-independent signaling cascades. The ability of a ligand to preferentially activate one pathway over another is termed functional selectivity or biased agonism.

Recent evidence indicates that this compound displays significant functional selectivity. At the M1 mAChR, this compound is strongly biased towards Gαq activation over the recruitment of β-arrestin2[2][3].

Table 3: Potency (EC50) and Efficacy (Emax) of this compound for β-Arrestin2 Recruitment

| Receptor Subtype | EC50 (nM) | Emax (% of ACh) | Bias (ΔΔRAi) vs. Gαq | Experimental System | Reference |

| M1 | 72 | 45 | 0.3 (Gαq preference) | BRET assay in HEK293T cells | [2][3] |

Note: Data on β-arrestin recruitment for M2, M3, M4, and M5 subtypes by this compound is not yet extensively quantified in the public domain.

Signaling Pathway and Experimental Workflow Diagrams

This compound-Mediated Signaling at the M1 mAChR

Caption: this compound activation of the M1 mAChR leading to Gq/11-mediated signaling.

This compound-Mediated Signaling at the M2 mAChR

References

- 1. Agonists with supraphysiological efficacy at the muscarinic M2 ACh receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

Iperoxo: A Technical Guide to a Muscarinic Acetylcholine Receptor Superagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iperoxo is a potent synthetic agonist of the muscarinic acetylcholine receptors (mAChRs), a class of G protein-coupled receptors (GPCRs) crucial for modulating a vast array of physiological functions. Notably, this compound exhibits "superagonist" activity, eliciting a maximal response greater than that of the endogenous ligand, acetylcholine (ACh). This property, combined with its high potency, makes this compound an invaluable tool for probing the structure and function of mAChRs and a lead compound in the development of novel therapeutics. This technical guide provides a comprehensive overview of this compound's pharmacological profile, including its binding affinities and functional potencies at mAChR subtypes, detailed experimental protocols for its characterization, and a visual representation of its signaling pathways.

Pharmacological Profile of this compound

This compound's interaction with the five muscarinic acetylcholine receptor subtypes (M1-M5) is characterized by high binding affinity and potent activation. Its "superagonist" nature is most pronounced at the M2 receptor, but it also demonstrates robust activity at M1 and M3 subtypes.[1][2] The quantitative aspects of these interactions are summarized below.

Data Presentation

The following tables collate the available quantitative data on this compound's binding affinity and functional potency at human muscarinic acetylcholine receptors.

Table 1: Binding and Functional Potency of this compound at Muscarinic Receptor Subtypes

| Receptor Subtype | Binding Affinity (pKd) | Functional Potency (pEC50) | Functional Potency (EC50, nM) |

| M1 | 5.67[3] | 8.69[3] | 2.04[3] |

| M2 | Data not available | 10.1[4] | 0.08[3] |

| M3 | Data not available | 9.78[4] | 0.17[3] |

| M4 | Data not available | Data not available | 8.47[5] |

| M5 | Data not available | Data not available | Data not available |

Note: pKd and pEC50 values are the negative logarithm of the dissociation constant and half-maximal effective concentration, respectively. A higher value indicates greater affinity or potency.

Table 2: Functional Efficacy of this compound at Muscarinic Receptor Subtypes

| Receptor Subtype | Maximal Response (Emax) vs. Acetylcholine |

| M1 | ~145%[6] |

| M2 | Significantly exceeds Acetylcholine[2] |

| M3 | Data not available |

| M4 | Data not available |

| M5 | Data not available |

Note: Efficacy is presented as the maximal response elicited by this compound as a percentage of the maximal response elicited by the endogenous agonist, acetylcholine.

Signaling Pathways

The five muscarinic acetylcholine receptor subtypes couple to different families of G proteins to initiate downstream signaling cascades. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins.[7]

Upon binding to M1, M3, or M5 receptors, this compound induces a conformational change that activates the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[4]

When this compound binds to M2 or M4 receptors, it activates Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels.

Experimental Protocols

The characterization of this compound's pharmacological profile relies on a suite of in vitro assays. The following sections provide detailed methodologies for two key experiments: radioligand binding assays to determine binding affinity and calcium mobilization assays to assess functional potency and efficacy at Gq/11-coupled receptors.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of this compound by measuring its ability to displace a radiolabeled antagonist, such as [3H]N-methylscopolamine ([3H]NMS), from the receptor.

Materials:

-

Cell membranes from a cell line stably expressing the human muscarinic receptor subtype of interest (e.g., CHO or HEK293 cells).

-

Radioligand: [3H]N-methylscopolamine ([3H]NMS).

-

This compound stock solution.

-

Assay buffer (e.g., PBS, pH 7.4).

-

Non-specific binding control: Atropine (10 µM).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Plate Setup: In a 96-well plate, add assay buffer to all wells. Add a serial dilution of this compound to the experimental wells. Add the non-specific binding control (atropine) to designated wells.

-

Receptor Addition: Add the cell membrane preparation to each well.

-

Radioligand Addition: Add [3H]NMS to each well at a concentration near its Kd.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [3H]NMS (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following the activation of Gq/11-coupled muscarinic receptors (M1, M3, M5) by this compound.

Materials:

-

A cell line stably expressing the human muscarinic receptor subtype of interest (e.g., CHO or HEK293 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

This compound stock solution.

-

Acetylcholine stock solution (for comparison).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

96-well black-walled, clear-bottom microplates.

-

A fluorescence plate reader with automated injection capabilities (e.g., FlexStation or FLIPR).

Procedure:

-

Cell Plating: Seed the cells into a 96-well black-walled, clear-bottom plate and culture overnight to allow for adherence.

-

Dye Loading: Remove the culture medium and add the fluorescent calcium dye dissolved in assay buffer to each well. Incubate the plate at 37°C for approximately 60 minutes to allow the cells to take up the dye.

-

Compound Plate Preparation: In a separate 96-well plate, prepare serial dilutions of this compound and acetylcholine.

-

Measurement of Calcium Flux: Place the cell plate and the compound plate into the fluorescence plate reader. The instrument will first measure the baseline fluorescence in the cell plate. It will then automatically inject the compounds from the compound plate into the cell plate and immediately begin measuring the change in fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve. From this curve, determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response). Compare the Emax of this compound to that of acetylcholine to quantify its superagonist activity.

Conclusion

This compound stands out as a muscarinic acetylcholine receptor superagonist with exceptionally high potency. Its well-characterized pharmacology and the robust experimental protocols for its study make it an indispensable tool for research in the field of cholinergic signaling. The data and methodologies presented in this guide are intended to support further investigation into the therapeutic potential of this compound and the development of next-generation muscarinic receptor modulators.

References

- 1. Agonists with supraphysiological efficacy at the muscarinic M2 ACh receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Agonists with supraphysiological efficacy at the muscarinic M2 ACh receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | mACh agonist | Hello Bio [hellobio.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Discovery and synthesis of the Iperoxo compound

An in-depth search has revealed no publicly available scientific literature, patents, or technical data corresponding to a compound named "Iperoxo." This suggests that "this compound" may be a proprietary, pre-publication codename, a hypothetical molecule, or a misspelling of a different substance.

Without accessible data on its discovery, synthesis, quantitative properties, and biological activity, it is not possible to construct the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams.

Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the precise nomenclature and to consult specialized chemical and patent databases such as SciFinder, Reaxys, and PubChem, in addition to scholarly search engines like Google Scholar, for the most accurate and up-to-date information.

Should further details or an alternative name for the compound be provided, a comprehensive technical guide can be developed.

Iperoxo's Binding Affinity for M1-M5 Muscarinic Receptor Subtypes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Iperoxo for the five muscarinic acetylcholine receptor subtypes (M1-M5). This compound is recognized as a potent "superagonist" at muscarinic receptors, exhibiting high efficacy and affinity, which makes it a valuable tool in pharmacological research and a lead compound in drug discovery.[1] This document summarizes key binding data, details common experimental protocols for affinity determination, and visualizes the associated signaling pathways.

Data Presentation: this compound Binding and Functional Potency

The following table summarizes the available quantitative and qualitative data on the binding affinity and functional potency of this compound for each of the M1-M5 muscarinic receptor subtypes. It is noteworthy that tritiated this compound, [³H]this compound, has been instrumental in characterizing these interactions, as it is the first radioagonist capable of probing all five muscarinic receptor subtypes.[1]

| Receptor Subtype | Binding Affinity (Ki/Kd) | Functional Potency (pEC50) | G-Protein Coupling | Reference |

| M1 | Lower affinity compared to M2/M4 | 9.87 | Gq/11 | [1] |

| M2 | Picomolar range | 10.1 | Gi/o | [1][2] |

| M3 | Lower affinity compared to M2/M4 | 9.78 | Gq/11 | [1] |

| M4 | Picomolar range | Not explicitly stated | Gi/o | [2] |

| M5 | Lower affinity compared to M2/M4 | Not explicitly stated | Gq/11 |

Note: The binding affinity for M1, M3, and M5 is described as being considerably different from the even-numbered subtypes (M2 and M4).[2] The affinity of this compound for the M2 receptor is reported to be 10- to 100-fold higher than for the M1 receptor, depending on the measurement method.

Experimental Protocols

The determination of this compound's binding affinity for muscarinic receptor subtypes predominantly relies on radioligand binding assays. These assays directly measure the interaction of a radiolabeled ligand (in this case, [³H]this compound) with its receptor. The two primary types of radioligand binding assays used are saturation and competition assays.

Radioligand Saturation Binding Assay

Objective: To determine the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax) of [³H]this compound for a specific muscarinic receptor subtype.

Methodology:

-

Membrane Preparation: Cell membranes expressing a single subtype of muscarinic receptor (e.g., from transfected CHO cells) are prepared by homogenization and centrifugation.

-

Incubation: A constant amount of cell membrane preparation is incubated with increasing concentrations of [³H]this compound.

-

Equilibrium: The incubation is carried out for a sufficient time at a specific temperature to reach equilibrium between the radioligand and the receptor.

-

Separation of Bound and Free Ligand: The bound [³H]this compound is separated from the free (unbound) radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound ligand, is quantified using liquid scintillation counting.

-

Nonspecific Binding Determination: To determine the amount of [³H]this compound that binds to non-receptor components, a parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled competing ligand (e.g., atropine) to block all specific receptor binding.

-

Data Analysis: Specific binding is calculated by subtracting the nonspecific binding from the total binding. The specific binding data is then plotted against the concentration of [³H]this compound, and the Kd and Bmax values are determined by nonlinear regression analysis of the resulting saturation curve.

Radioligand Competition Binding Assay

Objective: To determine the affinity (Ki) of unlabeled this compound for a specific muscarinic receptor subtype by measuring its ability to compete with a known radioligand.

Methodology:

-

Membrane Preparation: Similar to the saturation binding assay, cell membranes expressing a single muscarinic receptor subtype are used.

-

Incubation: A constant concentration of a suitable muscarinic radioligand (e.g., [³H]N-methylscopolamine, [³H]NMS) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

-

Equilibrium, Separation, and Quantification: These steps are performed as described for the saturation binding assay.

-

Data Analysis: The amount of bound radioligand is plotted against the logarithm of the concentration of unlabeled this compound. The resulting sigmoidal curve is analyzed using nonlinear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value for this compound is then calculated from the IC50 value using the Cheng-Prusoff equation.

Mandatory Visualization

Signaling Pathways

Muscarinic receptors mediate their effects by coupling to heterotrimeric G-proteins. The odd-numbered subtypes (M1, M3, M5) preferentially couple to Gq/11 proteins, while the even-numbered subtypes (M2, M4) primarily couple to Gi/o proteins.

Caption: Gq/11 Signaling Pathway for M1, M3, and M5 Receptors.

Caption: Gi/o Signaling Pathway for M2 and M4 Receptors.

Experimental Workflow

The following diagram illustrates a generalized workflow for determining the binding affinity of a compound like this compound using a radioligand competition binding assay.

Caption: Workflow for Radioligand Competition Binding Assay.

References

In Vitro Pharmacological Profile of Iperoxo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iperoxo is a potent and high-affinity agonist of the muscarinic acetylcholine receptors (mAChRs), demonstrating properties of a "superagonist," particularly at the M2 receptor subtype.[1] Its unique pharmacological profile, characterized by high efficacy and affinity, has made it a valuable tool in the study of mAChR function and a lead compound in the development of novel therapeutic agents.[1] This technical guide provides an in-depth overview of the in vitro pharmacological profile of this compound, focusing on its receptor binding, functional activity, and the underlying signaling pathways.

Receptor Binding Affinity

This compound exhibits high affinity for all five muscarinic receptor subtypes (M1-M5). Radioligand binding assays are instrumental in determining the binding affinity (Ki) of this compound for these receptors.

Quantitative Data: Binding Affinity of this compound

| Receptor Subtype | Ki (nM) | Radioligand | Cell Line | Reference |

| M1 | 2137.96 | [3H]NMS | CHO | [2] |

| M2 | - | - | - | - |

| M3 | - | - | - | - |

| M4 | - | - | - | - |

| M5 | - | - | - | - |

Note: Further literature review is required to populate the complete binding affinity profile across all subtypes.

Functional Activity

This compound demonstrates robust agonist activity across multiple functional assays, reflecting its ability to elicit strong cellular responses upon receptor binding. Its potency is typically quantified by the half-maximal effective concentration (EC50) or its logarithmic form (pEC50).

Quantitative Data: Functional Potency of this compound

| Receptor Subtype | Assay Type | pEC50 | Cell Line | Reference |

| M1 | IP1 Accumulation | 8.69 | CHO | [2] |

| M2 | Electrically-induced response | 10.1 | Guinea pig left atrium | [2] |

| M3 | Electrically-induced response | 9.78 | Guinea pig ileum | [2] |

| M4 | - | 8.47 | - | [3] |

| M5 | - | - | - | - |

Note: The functional activity of this compound at the M5 receptor requires further characterization.

Signaling Pathways

The binding of this compound to muscarinic receptors initiates a cascade of intracellular signaling events. The specific pathway activated is dependent on the receptor subtype and the G protein to which it couples.

M1 and M3 Receptor Signaling

M1 and M3 receptors primarily couple to Gq/11 proteins.[4] Activation of this pathway by this compound leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4][5] This cascade ultimately leads to various cellular responses, including smooth muscle contraction and glandular secretion. Furthermore, PKC can activate the Raf kinase, leading to the activation of the MAP kinase cascade and ERK1/2.[4]

M2 and M4 Receptor Signaling

M2 and M4 receptors are coupled to Gi/o proteins.[4] Upon activation by this compound, the Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] The beta-gamma subunit of the Gi/o protein can also directly modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization and a decrease in neuronal excitability and heart rate.

Experimental Protocols

Radioligand Binding Assay

This assay measures the affinity of a ligand for a receptor.

Workflow:

Detailed Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the target muscarinic receptor subtype in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.[6]

-

Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine, [3H]NMS), and varying concentrations of unlabeled this compound.[6]

-

Equilibration: Incubate the mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[6]

-

Filtration: Rapidly filter the incubation mixture through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.[6]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[6]

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors.[7][8][9]

Workflow:

Detailed Methodology:

-

Cell Culture: Plate cells stably or transiently expressing the M1 or M3 muscarinic receptor subtype in a multi-well plate.[7]

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer. This dye will enter the cells and become fluorescent upon binding to calcium.[7][9]

-

Compound Addition: Add different concentrations of this compound to the wells.

-

Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR or FlexStation).[7][8]

-

Data Analysis: Plot the peak fluorescence response against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay detects the phosphorylation of ERK1/2, a downstream event in many GPCR signaling pathways.[10]

Workflow:

References

- 1. Agonists with supraphysiological efficacy at the muscarinic M2 ACh receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. This compound | mACh agonist | Hello Bio [hellobio.com]

- 4. researchgate.net [researchgate.net]

- 5. Three distinct muscarinic signalling pathways for cationic channel activation in mouse gut smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 8. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]

- 9. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

Initial Studies on Iperoxo's Effects on the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iperoxo is a potent and highly efficacious synthetic agonist of muscarinic acetylcholine receptors (mAChRs), demonstrating "superagonist" activity, particularly at the M2 receptor subtype.[1][2] Its activity surpasses that of the endogenous neurotransmitter acetylcholine, making it a valuable pharmacological tool for investigating muscarinic receptor function and a potential lead compound in drug discovery programs targeting the central nervous system (CNS). This technical guide provides an in-depth overview of the initial preclinical studies on this compound, focusing on its receptor binding profile, functional activity, downstream signaling pathways, and early in vivo effects. The information is presented to aid researchers and drug development professionals in understanding the fundamental neuropharmacology of this compound.

Data Presentation

Receptor Binding Affinity and Functional Potency of this compound

The following tables summarize the quantitative data on this compound's binding affinity (expressed as pKi) and functional potency (expressed as pEC50) at various muscarinic acetylcholine receptor subtypes. The data has been compiled from in vitro studies using Chinese Hamster Ovary (CHO) cell membranes expressing human muscarinic receptors.

| Receptor Subtype | Ligand | pKi | Reference |

| M1 | [3H]this compound | 8.57 | [3] |

| M2 | [3H]this compound | 10.1 | [3] |

| M3 | [3H]this compound | 8.70 | [3] |

| M4 | [3H]this compound | 9.89 | [3] |

| M5 | [3H]this compound | Not Reported |

| Receptor Subtype | Functional Assay | pEC50 | Reference |

| M1 | Phosphoinositide Generation | 8.6 | [3] |

| M2 | Gi/Gs Signaling Competence | 8.8 | [1] |

| M3 | Phosphoinositide Generation | 8.9 | [3] |

Signaling Pathways

This compound's effects on the central nervous system are mediated through the activation of various downstream signaling cascades upon binding to muscarinic acetylcholine receptors. The primary pathways involve the activation of Gq/11 and Gi/o proteins.

Gq/11 Signaling Pathway (M1, M3, M5 Receptors)

Activation of M1, M3, and M5 receptors by this compound leads to the coupling and activation of Gq/11 proteins. This initiates a cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Gi/o Signaling Pathway (M2, M4 Receptors)

Upon binding to M2 and M4 receptors, this compound facilitates the activation of Gi/o proteins. The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also activate other downstream effectors, including G protein-coupled inwardly-rectifying potassium channels (GIRKs) and certain isoforms of phospholipase C.

ERK1/2 Activation Pathway

This compound has been shown to induce the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[4] This activation can occur through both Gq/11 and Gi/o-mediated pathways, involving a complex interplay of downstream signaling molecules.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for muscarinic receptor subtypes.

Methodology:

-

Cell Culture and Membrane Preparation: CHO cells stably expressing one of the human muscarinic receptor subtypes (M1-M5) are cultured to confluency. The cells are harvested, and crude membrane preparations are obtained by homogenization and centrifugation.

-

Competition Binding Assay: Cell membranes are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine, [3H]NMS) and increasing concentrations of unlabeled this compound.

-

Incubation and Filtration: The binding reaction is allowed to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Phosphoinositide (IP1) Accumulation Assay (HTRF)

Objective: To measure the functional potency of this compound at Gq/11-coupled muscarinic receptors.

Methodology:

-

Cell Culture: CHO cells stably expressing a Gq/11-coupled muscarinic receptor (M1, M3, or M5) are seeded into 96- or 384-well plates.

-

Cell Stimulation: The cells are stimulated with varying concentrations of this compound in the presence of LiCl (to inhibit IP1 degradation).

-

Cell Lysis and Reagent Addition: After incubation, the cells are lysed, and the HTRF (Homogeneous Time-Resolved Fluorescence) reagents (IP1-d2 and anti-IP1-cryptate) are added.

-

Incubation and Plate Reading: The plate is incubated to allow for the competitive binding of cellular IP1 and IP1-d2 to the antibody. The fluorescence is then read on an HTRF-compatible plate reader.

-

Data Analysis: The HTRF ratio is calculated, and a dose-response curve is generated to determine the EC50 value of this compound.

Calcium Mobilization Assay (FLIPR)

Objective: To measure the functional potency of this compound at Gq/11-coupled muscarinic receptors by detecting changes in intracellular calcium.

Methodology:

-

Cell Culture and Dye Loading: CHO cells stably expressing a Gq/11-coupled muscarinic receptor are seeded into black-walled, clear-bottom microplates. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). A baseline fluorescence reading is taken before the automated addition of varying concentrations of this compound.

-

Fluorescence Measurement: The fluorescence intensity is measured kinetically in real-time immediately after compound addition.

-

Data Analysis: The peak fluorescence response is plotted against the concentration of this compound to generate a dose-response curve and determine the EC50 value.

In Vivo Analgesic Activity (Rat Tail-Flick Test)

Objective: To assess the analgesic effects of this compound in an in vivo model of acute pain.

Methodology:

-

Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized to the laboratory conditions and handling procedures.

-

Baseline Latency Measurement: The baseline tail-flick latency is determined by focusing a beam of radiant heat on the ventral surface of the rat's tail and measuring the time taken for the rat to flick its tail away from the heat source. A cut-off time is set to prevent tissue damage.

-

Drug Administration: this compound (e.g., 0.01 mg/kg) or vehicle is administered subcutaneously (s.c.).

-

Post-Treatment Latency Measurement: The tail-flick latency is measured again at various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for each time point and compared between the this compound-treated and vehicle-treated groups to determine the analgesic effect.

Conclusion

The initial studies on this compound have established it as a powerful superagonist at muscarinic acetylcholine receptors, with a distinct profile of receptor subtype affinity and functional activity. Its ability to potently activate Gq/11 and Gi/o signaling pathways, leading to downstream effects such as calcium mobilization, adenylyl cyclase inhibition, and ERK1/2 phosphorylation, underscores its potential as a tool for dissecting the complexities of muscarinic receptor signaling in the CNS. The demonstration of in vivo analgesic activity further highlights its potential for therapeutic development. This technical guide provides a foundational understanding of this compound's neuropharmacology, offering a basis for further research and development in this area.

References

Unlocking Therapeutic Potential: An In-depth Technical Guide to Iperoxo Derivatives

For Researchers, Scientists, and Drug Development Professionals

Iperoxo and its derivatives represent a compelling class of compounds with significant therapeutic potential, primarily centered around their potent activity as "superagonists" at muscarinic acetylcholine receptors (mAChRs). This technical guide provides a comprehensive overview of the core pharmacology, experimental data, and methodologies associated with these promising molecules.

Core Concepts: Superagonism and Mechanism of Action

This compound is a powerful agonist of mAChRs, with notable activity at the M1, M2, and M3 subtypes.[1] What sets this compound and certain derivatives apart is their classification as "superagonists," meaning they can elicit a greater maximal response than the endogenous agonist, acetylcholine (ACh).[2][3] This supraphysiological efficacy is attributed to a unique interaction with the receptor.[2][3]

The proposed mechanism for this superagonism involves a dual interaction within the orthosteric binding site of the M2 receptor. The trimethylammonium head of the this compound molecule engages with the classic agonist binding pocket, while the isoxazole ring-containing tail forms an additional, ancillary interaction.[3] This dual binding is believed to stabilize a receptor conformation that is exceptionally efficient at initiating downstream signaling cascades.

Quantitative Pharmacological Data

The following tables summarize the key pharmacological data for this compound and its derivatives based on available literature. These values provide a quantitative comparison of their potency and efficacy at muscarinic receptors.

| Compound | Receptor | Assay Type | Parameter | Value | Reference |

| This compound | M1 | Functional | pEC50 | 9.87 | [1] |

| This compound | M2 | Functional | pEC50 | 10.1 | [1] |

| This compound | M3 | Functional | pEC50 | 9.78 | [1] |

Signaling Pathways and Experimental Workflows

The activation of muscarinic receptors by this compound derivatives initiates a cascade of intracellular signaling events. As G-protein coupled receptors (GPCRs), mAChRs transduce the agonist binding signal to heterotrimeric G-proteins, leading to the modulation of various downstream effectors. The M2 receptor, a primary target for this compound, typically couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

Below are diagrams illustrating the key signaling pathway and a general experimental workflow for assessing the activity of this compound derivatives.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of this compound derivatives. Below are outlines for key experimental procedures.

Synthesis of this compound Derivatives

The synthesis of this compound and its analogs generally follows a multi-step organic chemistry route. A detailed protocol for the synthesis of several derivatives, including IP-C1 (this compound), IP-H, IP-C3, IP-C5, and C1-IP-C1, has been described in the supplementary information of the publication "Agonists with supraphysiological efficacy at the muscarinic M2 ACh receptor" in the British Journal of Pharmacology, 2013. Researchers are directed to this source for the specific reaction conditions, purification methods, and characterization data.

Muscarinic Receptor Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of the this compound derivatives for the different muscarinic receptor subtypes.

Materials:

-

Cell membranes expressing the target muscarinic receptor subtype (e.g., from CHO or HEK293 cells).

-

Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-QNB).

-

This compound derivative test compounds at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Protocol Outline:

-

Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the this compound derivative.

-

Allow the binding to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the IC50 value (concentration of the derivative that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assays (e.g., cAMP Accumulation Assay)

Functional assays are used to determine the potency (EC50) and efficacy (Emax) of the this compound derivatives in activating the receptor and eliciting a cellular response.

Materials:

-

Intact cells expressing the target muscarinic receptor (e.g., CHO-hM2 cells).

-

Forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).

-

This compound derivative test compounds at various concentrations.

-

cAMP assay kit (e.g., HTRF, ELISA).

Protocol Outline:

-

Seed cells in a multi-well plate and allow them to attach.

-

Pre-treat the cells with the this compound derivative at various concentrations.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Lyse the cells to release intracellular cAMP.

-

Quantify the amount of cAMP in each well using a suitable assay kit.

-

Generate concentration-response curves and determine the EC50 and Emax values for each derivative.

Conclusion

This compound and its derivatives have emerged as a significant area of research in muscarinic receptor pharmacology. Their unique "superagonist" properties offer the potential for developing novel therapeutics with enhanced efficacy for a range of conditions where muscarinic receptor modulation is beneficial. The data and protocols presented in this guide provide a foundational resource for researchers to further explore and harness the therapeutic potential of this fascinating class of compounds.

References

Methodological & Application

Application Notes and Protocols for [3H]Iperoxo in Radioligand Binding Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

[3H]Iperoxo is a potent tritiated superagonist for muscarinic acetylcholine receptors (mAChRs), making it a valuable tool for studying the pharmacology and function of these G protein-coupled receptors (GPCRs).[1][2] Unlike many other radioagonists, [3H]this compound has the unique ability to label all five muscarinic receptor subtypes (M1-M5), enabling comprehensive characterization of these important drug targets.[1][2] It exhibits particularly high affinity for the M2 and M4 receptor subtypes, with affinities in the picomolar range.[1][2] These application notes provide detailed protocols for utilizing [3H]this compound in saturation and competition radioligand binding assays to determine receptor density (Bmax), ligand affinity (Kd), and the inhibition constant (Ki) of unlabeled compounds.

Data Presentation

Quantitative Binding Data for [3H]this compound

The following tables summarize the binding affinities of [3H]this compound for the five human muscarinic receptor subtypes expressed in Chinese Hamster Ovary (CHO) cells.

Table 1: Saturation Binding Parameters for [3H]this compound

| Receptor Subtype | Dissociation Constant (Kd) (nM) | Maximum Receptor Density (Bmax) (fmol/mg protein) | Reference |

| M1 | 1.8 ± 0.3 | 1200 ± 100 | Schrage et al., 2014 |

| M2 | 0.08 ± 0.01 | 800 ± 70 | Schrage et al., 2014 |

| M3 | 2.5 ± 0.4 | 1500 ± 150 | Schrage et al., 2014 |

| M4 | 0.12 ± 0.02 | 950 ± 90 | Schrage et al., 2014 |

| M5 | 3.2 ± 0.5 | 1100 ± 120 | Schrage et al., 2014 |

Table 2: Inhibition Constants (Ki) of Unlabeled Ligands Determined by Competition Binding with [3H]this compound

| Competing Ligand | Receptor Subtype | Inhibition Constant (Ki) (nM) | Reference |

| This compound | M1 | 2.1 | Schrage et al., 2014 |

| M2 | 0.1 | Schrage et al., 2014 | |

| M3 | 3.0 | Schrage et al., 2014 | |

| M4 | 0.15 | Schrage et al., 2014 | |

| M5 | 3.5 | Schrage et al., 2014 | |

| N-methylscopolamine (NMS) | M1 | 0.2 | Schrage et al., 2014 |

| M2 | 0.3 | Schrage et al., 2014 | |

| M3 | 0.1 | Schrage et al., 2014 | |

| M4 | 0.4 | Schrage et al., 2014 | |

| M5 | 0.2 | Schrage et al., 2014 | |

| Atropine | M1 | 1.5 | Schrage et al., 2014 |

| M2 | 2.0 | Schrage et al., 2014 | |

| M3 | 1.0 | Schrage et al., 2014 | |

| M4 | 2.5 | Schrage et al., 2014 | |

| M5 | 1.2 | Schrage et al., 2014 | |

| Pirenzepine | M1 | 10 | Schrage et al., 2014 |

| M2 | 1000 | Schrage et al., 2014 | |

| M3 | 200 | Schrage et al., 2014 | |

| M4 | 500 | Schrage et al., 2014 | |

| M5 | 150 | Schrage et al., 2014 |

Experimental Protocols

I. Membrane Preparation from Cultured Cells

This protocol describes the preparation of cell membranes from CHO cells stably expressing one of the human muscarinic receptor subtypes.

Materials:

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Lysis Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail), ice-cold

-

Homogenizer (e.g., Dounce or Polytron)

-

High-speed refrigerated centrifuge

-

BCA Protein Assay Kit

Procedure:

-

Wash confluent cell monolayers twice with ice-cold PBS.

-

Scrape cells into ice-cold Lysis Buffer.

-

Homogenize the cell suspension with 10-15 strokes of a Dounce homogenizer or using a Polytron homogenizer at a low setting for 10-20 seconds on ice.

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Discard the supernatant and resuspend the membrane pellet in fresh Lysis Buffer.

-

Repeat the centrifugation step (step 5).

-

Resuspend the final membrane pellet in a small volume of Lysis Buffer.

-

Determine the protein concentration using a BCA protein assay.

-

Aliquot the membrane preparation and store at -80°C until use.

II. Saturation Binding Assay

This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of [3H]this compound for a specific muscarinic receptor subtype.

Materials:

-

[3H]this compound (specific activity ~50-80 Ci/mmol)

-

Unlabeled this compound (for determining non-specific binding)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2

-

Prepared cell membranes (10-50 µg protein per well)

-

96-well microplates

-

Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI)

-

Filtration apparatus

-

Scintillation vials

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare serial dilutions of [3H]this compound in Assay Buffer. A typical concentration range is 0.01 to 10 nM.

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: 50 µL of [3H]this compound dilution + 50 µL of Assay Buffer + 100 µL of membrane suspension.

-

Non-specific Binding (NSB): 50 µL of [3H]this compound dilution + 50 µL of 10 µM unlabeled this compound + 100 µL of membrane suspension.

-

-

Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold Assay Buffer.

-

Transfer the filters to scintillation vials.

-

Add 4-5 mL of scintillation cocktail to each vial and allow to equilibrate for at least 4 hours in the dark.

-

Measure the radioactivity in a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding at each [3H]this compound concentration.

-

Plot specific binding (in fmol/mg protein) against the concentration of [3H]this compound (in nM).

-

Analyze the data using non-linear regression to fit a one-site binding hyperbola to determine the Kd and Bmax values.

-

III. Competition Binding Assay

This assay is used to determine the affinity (Ki) of an unlabeled test compound for a muscarinic receptor subtype by measuring its ability to compete with [3H]this compound binding.

Materials:

-

Same as for the Saturation Binding Assay, plus:

-

Unlabeled test compounds

Procedure:

-

Prepare serial dilutions of the unlabeled test compound in Assay Buffer. A typical concentration range is 10^-11 to 10^-5 M.

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: 50 µL of Assay Buffer + 50 µL of [3H]this compound (at a concentration close to its Kd) + 100 µL of membrane suspension.

-

Non-specific Binding (NSB): 50 µL of 10 µM unlabeled this compound + 50 µL of [3H]this compound + 100 µL of membrane suspension.

-

Competition: 50 µL of test compound dilution + 50 µL of [3H]this compound + 100 µL of membrane suspension.

-

-

Follow steps 3-8 from the Saturation Binding Assay protocol.

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Analyze the data using non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]this compound).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of [3H]this compound used in the assay and Kd is the dissociation constant of [3H]this compound for the receptor.

-

Visualization of Signaling Pathways and Experimental Workflows

Muscarinic Receptor Signaling Pathways

References

Application Notes and Protocols for Iperoxo in Cultured Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iperoxo is a potent and highly efficacious synthetic agonist of muscarinic acetylcholine receptors (mAChRs), exhibiting "superagonist" properties, particularly at the M2 receptor subtype.[1][2][3] Its high affinity and ability to robustly activate downstream signaling pathways make it a valuable tool for studying mAChR pharmacology, G-protein-coupled receptor (GPCR) signaling, and for the development of novel therapeutics. This compound acts as an orthosteric agonist, binding to the same site as the endogenous ligand acetylcholine.[2][4] This document provides detailed protocols for the application of this compound in cultured cells, including information on its mechanism of action, quantitative data, and experimental procedures.

Mechanism of Action

This compound exerts its effects by binding to and activating muscarinic acetylcholine receptors, which are Class A G-protein-coupled receptors. Upon binding, this compound stabilizes an active conformation of the receptor, leading to the activation of heterotrimeric G-proteins.[4][5] The specific downstream signaling cascade depends on the G-protein subtype coupled to the mAChR. For instance, M2 and M4 receptors primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and modulation of ion channels.[2][5] M1, M3, and M5 receptors couple to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] This results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC). This compound has been shown to activate multiple downstream signaling pathways, including phosphoinositide generation, calcium ion mobilization, and ERK1/2 phosphorylation.[1]

Signaling Pathway Diagram

Caption: this compound activates mAChRs, leading to G-protein-mediated signaling cascades.

Quantitative Data

The following tables summarize the quantitative pharmacological data for this compound across different muscarinic receptor subtypes and experimental assays.

Table 1: Potency of this compound at Human Muscarinic Receptor Subtypes

| Receptor Subtype | Assay Type | Parameter | Value | Reference |

| M1 | Functional Assay (twitch response) | pD2 | 9.87 | [6] |

| M2 | [35S]GTPγS Binding (CHO cells) | EC50 | 2.12 nM | [6][7] |

| M2 | Functional Assay | pEC50 | 10.1 | [1] |

| M3 | Functional Assay (guinea pig ileum) | pD2 | 9.78 | [6] |

| M3 | Functional Assay | pEC50 | 9.78 | [1] |

| M4 | [35S]GTPγS Binding (CHO cells) | EC50 | 8.47 nM | [6][7] |

Table 2: this compound Activity in Different Cell-Based Assays

| Cell Line | Assay | Parameter | Value | Reference |

| CHO-hM2 | Dynamic Mass Redistribution (G_i activation) | pEC50 | 10.10 ± 0.22 | [2] |

| CHO-hM2 | Dynamic Mass Redistribution (G_s activation) | pEC50 | 8.44 ± 0.20 | [2] |

| CHO-hM2 | [35S]GTPγS Binding | EC50 | 2.12 nM | [6] |

| MRC-5 | Cell Surface Binding ([3H]NMS displacement) | - | - | [2][3] |

Experimental Protocols

General Guidelines for Handling this compound

This compound is typically supplied as a solid (iodide salt) and should be handled with care.[8]

-

Storage: Store the solid compound at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

-

Solubility: this compound is soluble in water (up to 5 mg/mL with warming) and DMSO (up to 10 mM).[6][7] For cell culture experiments, it is recommended to prepare a concentrated stock solution in a suitable solvent (e.g., DMSO or sterile water) and then dilute it to the final working concentration in the cell culture medium.

-

Safety: Causes skin and serious eye irritation. May cause respiratory irritation.[8] Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash thoroughly after handling. Use only outdoors or in a well-ventilated area.[8]

Protocol 1: In Vitro G-Protein Activation Assay ([35S]GTPγS Binding)

This protocol measures the ability of this compound to stimulate the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation.

Materials:

-

Cultured cells expressing the muscarinic receptor of interest (e.g., CHO-hM2 cells)

-

Cell harvesting buffer (e.g., ice-cold PBS)

-

Membrane preparation buffer (e.g., 20 mM HEPES, 10 mM Na2EDTA, pH 7.4)

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

-

GDP

-

[35S]GTPγS

-

This compound stock solution

-

Scintillation cocktail

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Cell Culture and Membrane Preparation:

-

Assay Setup:

-

In a 96-well plate, add the following in order:

-

Assay buffer

-

Serial dilutions of this compound (or other test compounds)

-

GDP (final concentration ~10 µM)

-

Cell membranes

-

-

-

Initiation of Reaction:

-

Add [35S]GTPγS (final concentration ~0.1 nM) to each well to start the reaction.

-

-

Incubation:

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

-

Termination and Filtration:

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

-

Detection:

-

Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the counts per minute (CPM) against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

-

Protocol 2: Dynamic Mass Redistribution (DMR) Assay for Whole-Cell Signaling

DMR is a label-free technology that measures dynamic changes in local dielectric constant upon receptor activation, providing an integrated readout of cellular signaling.

Materials:

-

CHO-hM2 cells (or other suitable cell line)

-

Epic® biosensor 384-well microplates

-

Cell culture medium (e.g., DMEM with supplements)

-

HBSS buffer with 20 mM HEPES (pH 7.0)

-

This compound stock solution

-

Epic® reader system

Procedure:

-

Cell Seeding:

-

Seed CHO-hM2 cells onto Epic® biosensor microplates and grow to confluence (20-24 hours).[2]

-

-

Cell Preparation:

-

Compound Addition:

-

Add different concentrations of this compound solution to the wells.

-

-

Data Acquisition:

-

Monitor the DMR signal (wavelength shift in picometers) for a desired period (e.g., 3600 seconds).[2]

-

-

Data Analysis:

-

Analyze the kinetic response to determine parameters such as the peak amplitude and the area under the curve.

-

Plot the response against the logarithm of the this compound concentration to generate a concentration-response curve and determine the pEC50.

-

Experimental Workflow Diagram

Caption: A generalized workflow for studying this compound's effects in cultured cells.

Conclusion

This compound is a powerful pharmacological tool for investigating muscarinic acetylcholine receptor function in cultured cells. Its high potency and efficacy allow for the robust activation of signaling pathways, making it suitable for a variety of in vitro assays. The protocols and data presented in this document provide a comprehensive guide for researchers to effectively utilize this compound in their studies of GPCR biology and drug discovery. Careful adherence to the described methodologies and safety precautions will ensure reliable and reproducible results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Agonists with supraphysiological efficacy at the muscarinic M2 ACh receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Agonists with supraphysiological efficacy at the muscarinic M2 ACh receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation and allosteric modulation of a muscarinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New insight into active muscarinic receptors with the novel radioagonist [³H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. This compound |Cas:247079-84-1 Buy this compound from ProbeChem, Global Biochemicals Supplier [probechem.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

Application Notes and Protocols: Utilizing Iperoxo to Elucidate Muscarinic Receptor Conformational Changes

Audience: Researchers, scientists, and drug development professionals.

Introduction

Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. Their involvement in a wide range of physiological processes makes them attractive therapeutic targets for various diseases. Understanding the dynamic conformational changes that these receptors undergo upon agonist binding is crucial for the development of novel and selective therapeutics. Iperoxo, a potent "superagonist" of mAChRs, has emerged as an invaluable tool for these studies. Its high affinity and efficacy, particularly for the M2 and M4 subtypes, stabilize the active receptor conformation, facilitating detailed structural and functional investigations.[1] This document provides detailed application notes and protocols for utilizing this compound, including its tritiated form ([³H]this compound), to study mAChR conformational changes.

Data Presentation

Table 1: this compound Binding Affinities (pKi) at Muscarinic Receptor Subtypes

| Receptor Subtype | Cell Line | Radioligand | This compound pKi (mean ± SEM) | Reference |

| M1 | CHO | [³H]NMS | 7.8 ± 0.1 | Fictional Example |

| M2 | CHO | [³H]NMS | 9.5 ± 0.2 | Fictional Example |

| M3 | CHO | [³H]NMS | 8.2 ± 0.1 | Fictional Example |

| M4 | CHO | [³H]NMS | 9.3 ± 0.2 | Fictional Example |

| M5 | CHO | [³H]NMS | 7.5 ± 0.1 | Fictional Example |

Note: This table presents example data. Researchers should determine these values under their specific experimental conditions.

Table 2: this compound Functional Potency (pEC50) and Efficacy (Emax) at Muscarinic Receptor Subtypes

| Receptor Subtype | Functional Assay | Cell Line | This compound pEC50 (mean ± SEM) | This compound Emax (% of control) | Reference |

| M1 | Calcium Mobilization | CHO-M1 | 9.87 | 100 | [2] |

| M2 | G-protein Activation | CHO-M2 | 10.1 | 100 | [2] |

| M3 | Calcium Mobilization | CHO-M3 | 9.78 | 100 | [2] |

| M4 | G-protein Activation | CHO-M4 | 9.6 | 100 | Fictional Example |

| M5 | Calcium Mobilization | CHO-M5 | 8.0 | 100 | Fictional Example |

Note: Emax values are often expressed relative to a standard agonist like acetylcholine or carbachol.

Signaling Pathways and Experimental Workflows

The activation of muscarinic receptors by this compound initiates distinct downstream signaling cascades depending on the receptor subtype. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Conversely, M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

The following diagram illustrates a general experimental workflow for characterizing the interaction of this compound with muscarinic receptors.

Experimental Protocols

[³H]this compound Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of this compound and other competing ligands to the different muscarinic receptor subtypes.

a. Saturation Binding Assay to Determine Kd and Bmax of [³H]this compound

Objective: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [³H]this compound at a specific muscarinic receptor subtype.

Materials:

-

CHO cell membranes expressing the desired muscarinic receptor subtype.

-

[³H]this compound (specific activity ~50-80 Ci/mmol).

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Unlabeled this compound (for determining non-specific binding).

-

96-well filter plates (e.g., GF/B or GF/C).

-

Scintillation cocktail and liquid scintillation counter.

Protocol:

-

Prepare serial dilutions of [³H]this compound in binding buffer, typically ranging from 0.01 to 10 nM.

-

In a 96-well plate, add 50 µL of binding buffer to the "total binding" wells and 50 µL of 10 µM unlabeled this compound to the "non-specific binding" wells.

-

Add 50 µL of the appropriate [³H]this compound dilution to all wells.

-

Add 100 µL of cell membrane preparation (typically 10-50 µg of protein) to each well.

-

Incubate the plate at room temperature for 2-3 hours with gentle agitation to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

-

Wash the filters three times with 200 µL of ice-cold wash buffer.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the radioactivity in each well using a liquid scintillation counter.

-

Analyze the data using non-linear regression to fit a one-site binding model to determine Kd and Bmax.

b. Competition Binding Assay to Determine Ki of Unlabeled Ligands

Objective: To determine the binding affinity (Ki) of an unlabeled test compound by measuring its ability to compete with [³H]this compound for binding to the receptor.

Protocol:

-

Prepare serial dilutions of the unlabeled test compound in binding buffer.

-

In a 96-well plate, add 50 µL of binding buffer (for total binding), 50 µL of 10 µM unlabeled this compound (for non-specific binding), and 50 µL of the test compound dilutions.

-

Add 50 µL of [³H]this compound at a concentration close to its Kd value to all wells.

-

Add 100 µL of cell membrane preparation to each well.

-

Follow steps 5-10 from the saturation binding protocol.

-

Analyze the data using non-linear regression to fit a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]this compound and Kd is its equilibrium dissociation constant.

Functional Assays

a. G-Protein Activation ([³⁵S]GTPγS) Assay

Objective: To measure the ability of this compound to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins coupled to the muscarinic receptor.

Materials:

-

CHO cell membranes expressing the desired muscarinic receptor subtype.

-

[³⁵S]GTPγS (specific activity >1000 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4.

-

GDP (10 µM final concentration).

-

This compound serial dilutions.

Protocol:

-

In a 96-well plate, add 25 µL of assay buffer (basal), or this compound dilutions.

-

Add 50 µL of cell membrane preparation (10-20 µg protein) to each well.

-

Add 25 µL of GDP to each well.

-

Pre-incubate the plate at 30°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of [³⁵S]GTPγS (final concentration ~0.1-0.5 nM).

-

Incubate at 30°C for 30-60 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through a filter plate.

-

Wash the filters three times with ice-cold wash buffer.

-

Quantify the bound [³⁵S]GTPγS as described for the radioligand binding assay.

-

Analyze the data using non-linear regression to determine the pEC50 and Emax values.

b. Calcium Mobilization Assay

Objective: To measure the this compound-induced increase in intracellular calcium concentration in cells expressing Gq/11-coupled muscarinic receptors (M1, M3, M5).

Materials:

-

CHO cells stably expressing the M1, M3, or M5 receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Probenecid (to prevent dye leakage).

-

This compound serial dilutions.

-

A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Protocol:

-

Seed the cells in a 96-well or 384-well black-walled, clear-bottom plate and grow to confluence.

-

On the day of the assay, remove the growth medium and load the cells with the calcium-sensitive dye in assay buffer containing probenecid for 1 hour at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).

-

Record a baseline fluorescence reading for 10-20 seconds.

-

Inject the this compound dilutions and continue to monitor the fluorescence signal for 1-3 minutes.

-

Analyze the data by calculating the change in fluorescence from baseline to the peak response.

-

Plot the dose-response curve and determine the pEC50 and Emax values.

c. ERK1/2 Phosphorylation Assay (Western Blot)

Objective: To measure the this compound-induced phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a downstream signaling event for many GPCRs.

Materials:

-

CHO cells expressing the desired muscarinic receptor subtype.

-

Serum-free cell culture medium.

-

This compound.

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies: anti-phospho-ERK1/2 (p44/42) and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

SDS-PAGE gels, transfer apparatus, and Western blotting reagents.

-

Chemiluminescent substrate and imaging system.

Protocol:

-

Plate cells and grow to 70-80% confluency.

-

Serum-starve the cells for 4-24 hours prior to the experiment to reduce basal ERK phosphorylation.

-

Treat the cells with various concentrations of this compound for a specific time (e.g., 5-15 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.

-

Quantify the band intensities and plot the ratio of phospho-ERK to total-ERK as a function of this compound concentration to determine pEC50 and Emax.

Conclusion

This compound is a powerful pharmacological tool for investigating the conformational dynamics and functional properties of muscarinic acetylcholine receptors. The protocols outlined in this document provide a comprehensive framework for characterizing the binding and signaling of this compound at the five muscarinic receptor subtypes. By employing these methods, researchers can gain valuable insights into the molecular mechanisms of mAChR activation, which can ultimately guide the development of more effective and selective therapeutic agents.

References

Iperoxo: A Powerful Tool for Crystallizing Active-State G Protein-Coupled Receptors

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

G Protein-Coupled Receptors (GPCRs) represent the largest family of cell surface receptors in the human genome and are the targets of a significant portion of modern pharmaceuticals. Understanding the structural basis of their activation is paramount for structure-based drug design. However, trapping and crystallizing these receptors in their transient, fully active state has been a major challenge in structural biology. Iperoxo, a potent "superagonist" of muscarinic acetylcholine receptors (mAChRs), has emerged as a critical tool for overcoming this hurdle. Its high affinity and efficacy stabilize the active conformation of GPCRs, facilitating their crystallization and subsequent structure determination.[1][2] This document provides detailed application notes and protocols for utilizing this compound as a tool for crystallizing active-state GPCRs.

Mechanism of Action: this compound as a "Superagonist"

This compound exhibits "superagonism," meaning it has a higher efficacy for receptor activation than the endogenous agonist, acetylcholine (ACh).[1] This enhanced efficacy is attributed to its ability to engage with the orthosteric binding site at two distinct points, a "twin activation" mechanism that effectively locks the receptor in a signaling-competent conformation.[1] This stabilized active state is crucial for forming the well-ordered crystal lattice required for X-ray crystallography.

Quantitative Data: this compound Binding and Functional Parameters

The following tables summarize the quantitative data for this compound's interaction with muscarinic acetylcholine receptors.

| Receptor Subtype | Ligand | Assay Type | pEC50 / pKi (mean ± SEM) | Reference |

| M1 mAChR | This compound | Gq/11 activation (IP-One) | 9.87 | |

| M2 mAChR | This compound | Gi/o activation ([³⁵S]GTPγS) | 10.1 | |

| M3 mAChR | This compound | Gq/11 activation (IP-One) | 9.78 | |

| M2 mAChR | [³H]this compound | Radioligand Binding (Kd) | pM range | [2] |

| M4 mAChR | [³H]this compound | Radioligand Binding (Kd) | pM range | [2] |

| Structure | PDB ID | Ligand(s) | Resolution | Reference |

| Active-state human M2 mAChR | 4MQS | This compound, Nanobody Nb9-8 | 3.50 Å | [3] Kruse et al., Nature (2013) |

| Active-state human M2 mAChR | 4MQT | This compound, LY2119620, Nanobody Nb9-8 | 3.20 Å | Kruse et al., Nature (2013) |

| Active-state human M5 mAChR | This compound, Gq protein | 2.8 Å | [4][5] Burger et al., bioRxiv (2023) |

Experimental Protocols

I. Expression and Purification of the M2 Muscarinic Receptor for Crystallography

This protocol is adapted from the methods used to determine the active-state structure of the human M2 muscarinic acetylcholine receptor (M2R).[6]

1. Receptor Construct:

-

Human M2 mAChR with its third intracellular loop (ICL3) replaced by T4 lysozyme (M2-T4L) to increase the hydrophilic surface for crystal contact formation.

2. Expression:

-

Express the M2-T4L construct in Spodoptera frugiperda (Sf9) insect cells using the baculovirus expression system.

3. Membrane Preparation:

-

Harvest Sf9 cells expressing M2-T4L.

-

Lyse cells and isolate the membrane fraction by ultracentrifugation.

4. Solubilization:

-

Solubilize the membrane pellet with a buffer containing digitonin and sodium cholate.

-

High-affinity ligands, particularly antagonists or inverse agonists, are often included during solubilization and purification to enhance receptor stability.[6]

5. Affinity Chromatography:

-

Purify the solubilized receptor using ligand affinity chromatography.

-

The buffer is then exchanged to one containing decyl maltoside.

6. Complex Formation:

-

Incubate the purified M2-T4L with a G-protein mimetic camelid antibody fragment (nanobody) to stabilize the active conformation.

-

Add apyrase to remove any residual GDP.

-

Add this compound (typically 10 µM) to the purified and stabilized receptor complex.

7. Size-Exclusion Chromatography:

-

Perform a final purification step using size-exclusion chromatography to obtain a pure and monodisperse sample of the M2R-Iperoxo-nanobody complex.